molecular formula C16H8ClF5N2OS B1410554 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone CAS No. 1823183-27-2

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone

Cat. No.: B1410554
CAS No.: 1823183-27-2
M. Wt: 406.8 g/mol
InChI Key: HHOCRUXURBNENS-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a trifluoromethyl group at position 4. At position 3, it bears a 2,2-difluoro-2-(phenylthio)ethanone moiety (Fig. 1). The compound’s molecular weight is approximately 415.6 g/mol (calculated from its formula: C₁₇H₉ClF₅NOS), and its synthetic route likely involves cyclization and functionalization steps analogous to those described for related imidazo[1,2-a]pyridines .

Properties

IUPAC Name

1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2-difluoro-2-phenylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF5N2OS/c17-11-6-9(15(18,19)20)8-24-12(7-23-14(11)24)13(25)16(21,22)26-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOCRUXURBNENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)C2=CN=C3N2C=C(C=C3Cl)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a chloro-substituted ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Phenylthio Group: This step involves the reaction of the intermediate with a phenylthiol derivative under basic conditions to form the phenylthio moiety.

    Final Functionalization: The difluoro group is introduced through a halogen exchange reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl and difluoro groups can enhance binding affinity and selectivity, while the phenylthio moiety may interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-position of the imidazo[1,2-a]pyridine core is critical for modulating bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features
Target Compound 2,2-Difluoro-2-(phenylthio)ethanone ~415.6 High lipophilicity; phenylthio group may enhance metabolic stability .
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone 2-Chloro-2,2-difluoroethanone 333.04 Chlorine replaces phenylthio; reduced steric bulk but higher reactivity .
(E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime Trifluoroethanone oxime ~368.7 Oxime group introduces hydrogen-bonding potential; altered pharmacokinetics .
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl carboxylate 322.7 Carboxylate improves aqueous solubility; lower logP .
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone 2-[(4-Fluorophenyl)thio]ethanone + methyl groups ~358.8 Fluorine enhances electronegativity; methyl groups increase steric hindrance .

Key Observations :

  • The phenylthio group in the target compound confers greater metabolic stability compared to chloro or carboxylate analogs .
  • Carboxylate derivatives (e.g., ethyl esters) exhibit improved aqueous solubility, making them more suitable for oral administration .
  • Fluorine substitutions (e.g., in ) enhance electronic effects without significantly increasing molecular weight .

Halogen and Functional Group Variations

Halogen Substitutions
  • Chlorine at Position 8: Common in antitrypanosomal agents (e.g., 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines) ; enhances target binding via halogen bonding.
Functional Group Impact
  • Nitro Groups : 3-Nitroimidazo[1,2-a]pyridines () demonstrate improved aqueous solubility but may introduce toxicity risks .
  • Sulfonylmethyl Groups: Present in antitrypanosomal leads (); enhance solubility and target affinity via sulfone interactions .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Chloro Analog Ethyl Carboxylate 3-Nitro Derivative
Aqueous Solubility Low (logP ~3.8) Moderate (logP ~3.2) High (logP ~2.1) Moderate (logP ~2.9)
Metabolic Stability High (phenylthio group) Moderate Low (ester hydrolysis) High (nitro reduction)
Bioactivity Antiparasitic (inferred) Antitrypanosomal Undisclosed Antitrypanosomal

Notes:

  • The target compound’s phenylthio group likely slows hepatic clearance compared to ester-containing analogs .
  • Nitro derivatives show potent antitrypanosomal activity but require further toxicity profiling .

Biological Activity

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its safety profile based on recent studies.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

PropertyValue
IUPAC Name This compound
Molecular Formula C14H10ClF3N2OS
Molecular Weight 340.75 g/mol
CAS Number 178488-36-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazo[1,2-a]pyridine scaffold is known for its ability to modulate various biological pathways, including those involved in cell signaling and apoptosis. The trifluoromethyl and phenylthio groups enhance its lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

  • Antileishmanial Activity : In vitro assays demonstrated that the compound exhibited significant activity against Leishmania donovani and Leishmania infantum, with effective concentrations (EC50) reported at approximately 8.8 µM and 9.7 µM respectively. These values indicate a moderate level of efficacy compared to standard treatments .
  • Antitrypanosomal Activity : The compound showed limited effectiveness against Trypanosoma brucei, with an EC50 greater than 50 µM, suggesting that modifications to the structure could be necessary to enhance its activity against this pathogen .

Cytotoxicity Assessment

Cytotoxicity was assessed using the HepG2 cell line (human liver cancer cells). The compound displayed a cytotoxic concentration (CC50) greater than 100 µM, indicating a relatively low toxicity profile in this model system . This suggests that while the compound has biological activity against certain pathogens, it may be safe for use at therapeutic concentrations.

Case Studies

Several case studies have been published that focus on the synthesis and biological evaluation of derivatives of imidazo[1,2-a]pyridine compounds:

  • Synthesis and Evaluation : A study synthesized a series of compounds based on the imidazo[1,2-a]pyridine scaffold and evaluated their activity against Leishmania species. The introduction of various substituents led to variations in both solubility and biological activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR study highlighted that alterations at specific positions on the imidazo[1,2-a]pyridine ring could significantly impact both antimicrobial efficacy and cytotoxicity. For example, replacing chlorine with other halides or modifying the trifluoromethyl group affected the overall biological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone

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